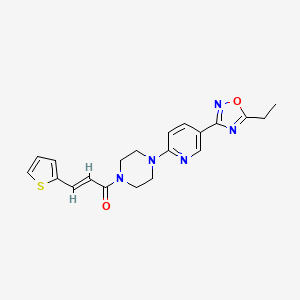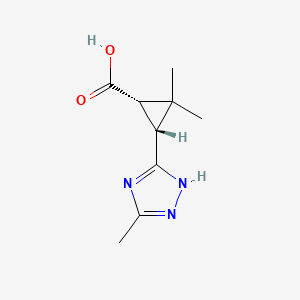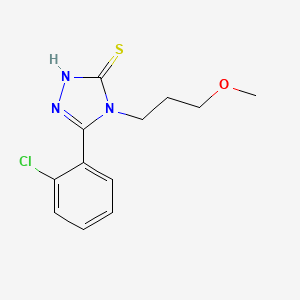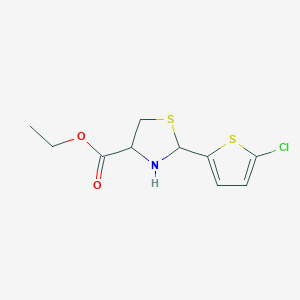
1-Aminooxy-3,3-dimethylbutan-2-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Aminooxy-3,3-dimethylbutan-2-ol;hydrochloride” is a chemical compound with the CAS Number: 2408973-08-8 . It has a molecular weight of 169.65 and its IUPAC name is 1-(aminooxy)-3,3-dimethylbutan-2-ol hydrochloride .
Molecular Structure Analysis
The Inchi Code for “1-Aminooxy-3,3-dimethylbutan-2-ol;hydrochloride” is 1S/C6H15NO2.ClH/c1-6(2,3)5(8)4-9-7;/h5,8H,4,7H2,1-3H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Environmental Science Applications
In environmental science, research on similar compounds focuses on understanding the impact of chemical pollutants, such as herbicides and dioxins, on ecosystems and human health. Studies have investigated the fate, toxicology, and mechanisms of action of widely used herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), revealing concerns about its presence in the environment and its potential effects on non-target organisms, including humans (Islam et al., 2017). Similarly, research on polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) has focused on their formation, chlorination, dechlorination, and destruction mechanisms, highlighting the importance of understanding these processes to mitigate the environmental and health impacts of such compounds (Altarawneh et al., 2009).
Pharmacological and Biochemical Research
In pharmacology and biochemistry, compounds with antioxidant properties, such as hydroxycinnamic acids, have been extensively studied for their potential health benefits. These studies include investigations into their structure-activity relationships and their effects on oxidative stress-related diseases (Razzaghi-Asl et al., 2013). Another area of interest is the exploration of natural sulfur-containing compounds, such as aminoethylcysteine ketimine decarboxylated dimer, for their antioxidant properties and reactivity against oxygen and nitrogen reactive species, highlighting the compound's potential as a natural antioxidant in various biological systems (Macone et al., 2011).
Material Science and Food Additive Applications
In material science and food additives, chitosan has garnered attention for its antimicrobial potential, which is critical for applications in food preservation and as a component in pharmaceutical formulations. The literature survey by Raafat and Sahl (2009) extensively covers the antimicrobial activity of chitosan, emphasizing the need for a deeper understanding of its mechanisms of action to fully exploit its potential in various industries (Raafat & Sahl, 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . These codes represent specific hazards associated with the compound, such as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
Eigenschaften
IUPAC Name |
1-aminooxy-3,3-dimethylbutan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2.ClH/c1-6(2,3)5(8)4-9-7;/h5,8H,4,7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJFJEOBNGFIFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CON)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminooxy-3,3-dimethylbutan-2-ol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxiran-2-yl-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B2741692.png)

![{6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2741694.png)


![N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide](/img/structure/B2741699.png)

![(1-(3-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2741703.png)
![2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2741705.png)



![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B2741711.png)